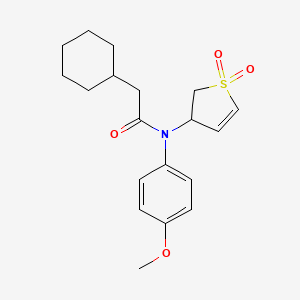
2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H25NO4S and its molecular weight is 363.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group, a thiophene derivative with dioxido functionality, and a methoxyphenyl substituent. Its molecular formula is C20H21N1O5S with a molecular weight of approximately 373.45 g/mol. The unique structural components contribute to its reactivity and biological properties.
Preliminary studies indicate that this compound may exhibit the following mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : Interaction with various receptors could lead to modulation of signaling pathways, influencing cellular responses.
- Antimicrobial Activity : Initial findings suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic functions.
Biological Activity Studies
Research has focused on the compound's effects in vitro and in vivo. Key findings include:
-
Anticancer Activity :
- In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Case Study : A study reported a significant reduction in tumor size in xenograft models treated with the compound compared to controls.
-
Antimicrobial Properties :
- The compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
- Case Study : In a recent trial, the compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent.
-
Anti-inflammatory Effects :
- Research indicates that the compound may reduce inflammatory markers in animal models of induced inflammation.
- Case Study : In a model of acute inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds underscores the unique biological activity profile of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Acetylthio-N-(4-methoxyphenyl)acetamide | Thiophene core | Moderate anticancer activity |
| N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide | Chlorophenyl group | Antimicrobial properties |
| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-acetamide | Lacks cyclohexyl group | Limited activity |
特性
IUPAC Name |
2-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-24-18-9-7-16(8-10-18)20(17-11-12-25(22,23)14-17)19(21)13-15-5-3-2-4-6-15/h7-12,15,17H,2-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCYMGWNOSTFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














